N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C22H25FN2O5S and its molecular weight is 448.51. The purity is usually 95%.
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Biological Activity
The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and findings from recent studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- A tetrahydrobenzo[b][1,4]oxazepin core.
- An allyl group at the 5-position.
- A sulfonamide linkage with a fluorinated aromatic system.
Antimicrobial Activity
Recent studies have indicated that related sulfonamide compounds exhibit significant antimicrobial properties. For example:
-
Table 1: Antimicrobial Activity of Sulfonamides
Compound Name Microbial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 32 µg/mL Compound B S. aureus 16 µg/mL N-(5-allyl...) Unknown TBD
Anticancer Properties
Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:
-
Table 2: Anticancer Activity
Compound Name Cell Line IC50 (µM) Compound C CCRF-CEM 10 N-(5-allyl...) TBD TBD
Case Studies
- Study on Antitumor Activity : A study evaluated a series of oxazepin derivatives for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity against specific cancer cell lines.
- Neuropharmacological Effects : Investigations into the neuropharmacological effects of related compounds suggest potential anxiolytic and antidepressant activities, possibly through modulation of serotonergic pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of N-(5-allyl...) is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Preliminary studies suggest good oral bioavailability and distribution across biological membranes.
- Metabolism : The compound is likely metabolized via hepatic pathways common to sulfonamides.
- Toxicological Profile : Early-stage toxicology assessments indicate low toxicity in standard animal models.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5S/c1-5-11-25-18-12-15(7-9-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h5,7-10,12-13,24H,1,6,11,14H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKXHVHIRPHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.